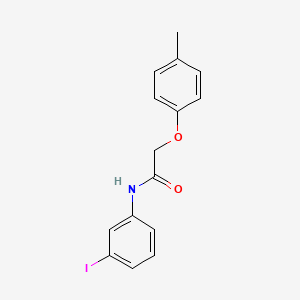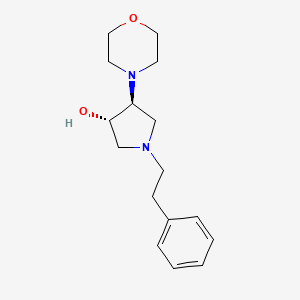
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and since then has been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide works by binding to and inhibiting the activity of specific proteins, including PAK1, LIMK1, and IRAK4. By blocking the activity of these proteins, this compound can disrupt various cellular processes and pathways, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein it is targeting. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In neurons, this compound has been found to affect dendritic spine formation and synaptic plasticity, which are important for learning and memory. In the immune system, this compound has been shown to reduce inflammation and enhance the immune response to bacterial and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide is its specificity for certain proteins, which allows researchers to target specific pathways and processes in cells. However, one limitation is that this compound can have off-target effects, meaning it may affect other proteins or pathways that are not intended to be targeted. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, researchers are investigating the use of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where dendritic spine formation and synaptic plasticity are disrupted. Finally, there is interest in developing more specific and potent inhibitors of PAK1, LIMK1, and IRAK4, which could have even greater therapeutic potential than this compound.
Métodos De Síntesis
The synthesis of N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide involves several steps, starting with the reaction of 3-iodoaniline with 4-methylphenol to form 3-iodo-4-methylphenol. This compound is then reacted with chloroacetyl chloride to form 3-iodo-4-methylphenyl chloroacetate, which is then reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been found to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurobiology, this compound has been shown to block the activity of a protein called LIMK1, which is involved in the formation of dendritic spines in neurons. In immunology, this compound has been found to inhibit the activity of a protein called IRAK4, which is involved in the immune response to bacterial and viral infections.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDYIBPIRRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)

![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)

![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)
